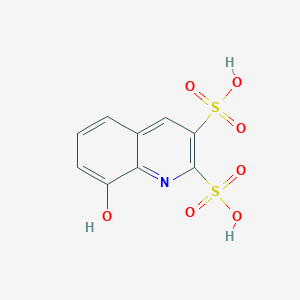
8-Hydroxyquinoline-2,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyquinoline-2,3-disulfonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two sulfonic acid groups attached to the quinoline ring, enhancing its solubility and reactivity. It is widely used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2,3-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. This process can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 8-hydroxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: 8-Hydroxyquinoline-2,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
8-Hydroxyquinoline-2,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-hydroxyquinoline-2,3-disulfonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial for its antimicrobial and anticancer activities, as it can interfere with the metal-dependent pathways essential for the survival and proliferation of pathogens and cancer cells.
類似化合物との比較
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with different solubility and reactivity profiles.
Uniqueness: 8-Hydroxyquinoline-2,3-disulfonic acid stands out due to the presence of two sulfonic acid groups, which significantly enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong metal chelation.
特性
CAS番号 |
917595-71-2 |
|---|---|
分子式 |
C9H7NO7S2 |
分子量 |
305.3 g/mol |
IUPAC名 |
8-hydroxyquinoline-2,3-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |
InChIキー |
WDZJZFHYZJWZQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
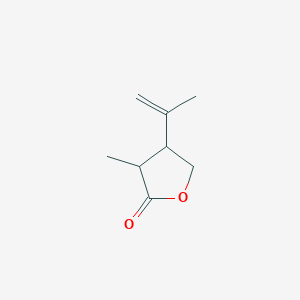

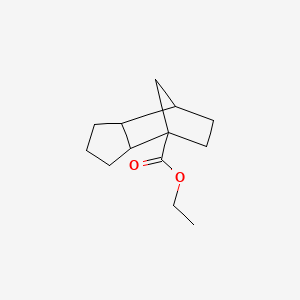
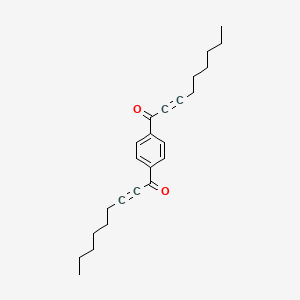
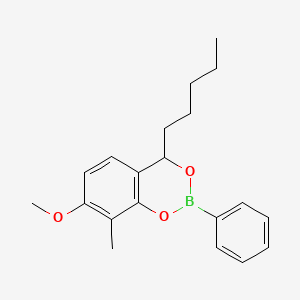
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
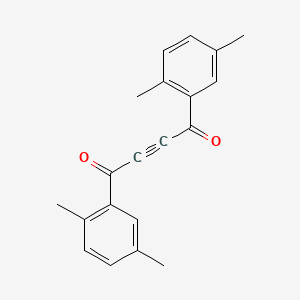

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
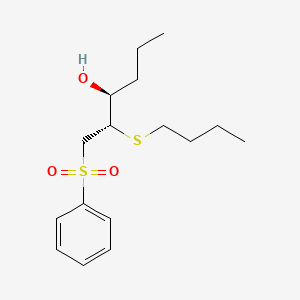
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
